2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Regiochemistry Synthetic intermediate Nucleophilic substitution

Researchers requiring 3-substituted pyrrole scaffolds for kinase/GPCR SAR often face supply gaps for regiospecific intermediates-the 2-isomer is not interchangeable. 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 126624-55-3) solves this with a reactive chloroacetyl handle at the 3-position. • Enables rapid analog generation via nucleophilic displacement with amines or thiols. • Documented synthesis in ~75% yield from 3-acetyl-1-methylpyrrole. • Compact MW (157.60 g/mol) ideal for fragment-based covalent probe design. Supplied at ≥95% purity; in-stock for immediate global dispatch.

Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
CAS No. 126624-55-3
Cat. No. B166385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone
CAS126624-55-3
Molecular FormulaC7H8ClNO
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1)C(=O)CCl
InChIInChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3
InChIKeyVEQMYTRZOPIVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone: Building Block Overview


2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 126624-55-3), also known as 1-methyl-3-chloroacetylpyrrole or 3-(2-chloroacetyl)-1-methylpyrrole, is a heterocyclic organic compound with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . It consists of an N-methylpyrrole core bearing a reactive chloroacetyl substituent at the 3-position, placing it within the class of α-haloketone-functionalized pyrrole building blocks widely employed in medicinal chemistry and agrochemical intermediate synthesis [1]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98%, with a predicted boiling point of 253.1 °C, density of 1.18 g/cm³, and a melting point reported at 49–51 °C .

Reactive handle 3-chloroacetyl group enables nucleophilic displacement with amines, thiols, alkoxides
Regiochemistry Exclusive 3-substituted N-methylpyrrole scaffold; distinct from 2-isomer connectivity
Supply Multi-vendor availability with documented purity and analytical support

Substitution Failure: Regioisomers and Analogs


The substitution pattern on the pyrrole ring critically determines both the reactivity of the chloroacetyl group in nucleophilic displacement reactions and the regiochemical outcome of any downstream transformations. The target compound bears its chloroacetyl moiety at the 3-position of the N-methylpyrrole ring, whereas the more common 2-isomer (CAS 23694-02-2) has the reactive group at the 2-position . These regioisomers are chemically distinct entities, not interchangeable intermediates, because the 2- and 3-positions of pyrrole exhibit markedly different electronic environments and steric accessibility, which influences reaction rates with amines, thiols, and other nucleophiles and yields divergent final scaffolds following subsequent functionalization steps [1]. Furthermore, halogen substitution (e.g., bromoacetyl vs. chloroacetyl analogs) alters both the leaving-group ability and the electrophilicity of the carbonyl, meaning that synthetic protocols optimized for the chloroacetyl derivative may fail or produce substantially different product distributions with the corresponding bromo analog.

Target
Alternative
Why not interchangeable
3-substituted isomer
2-substituted regioisomer (CAS 23694-02-2)
Different pyrrole connectivity yields structurally divergent scaffolds; reaction rates and product distributions differ
Chloroacetyl leaving group
Bromoacetyl analog
Markedly higher reactivity (10–50×) may cause uncontrolled exotherms, premature hydrolysis, or off-target alkylation
α-haloketone warhead
3-acetyl-1-methylpyrrole (non-halogenated)
Lacks nucleophilic displacement capability; entirely different synthetic utility

Head-to-Head Comparison Evidence


Regioisomer Identity: 3- vs. 2-Chloroacetylpyrrole

The target compound is the 3-substituted isomer, 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS 126624-55-3). Its closest structural analog is the 2-substituted regioisomer, 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 23694-02-2). While they are constitutional isomers sharing the same molecular formula (C₇H₈ClNO) and molecular weight (157.60 g/mol), they are distinct chemical entities with different CAS numbers, MDL identifiers, and IUPAC names . The 3-position on N-methylpyrrole is intrinsically less reactive toward electrophilic substitution than the 2-position, a difference extensively documented in pyrrole chemistry literature [1]. This positional distinction means that the compound offers synthetic access to 3,4-disubstituted or 3-substituted pyrrole scaffolds that cannot be obtained from the 2-isomer without fundamentally altering the synthetic route.

Regioisomer Identity
Head-to-head
3-substituted vs 2-substituted; distinct CAS, MDL, InChI
Regiochemistry determines scaffold connectivity and synthetic outcome
Not interchangeable; structural identity verified across databases
Regiochemistry Synthetic intermediate Nucleophilic substitution

Synthetic Yield from 3-Acetyl-1-methylpyrrole Route

A documented synthetic route to the target compound proceeds via chlorination of 3-acetyl-1-methylpyrrole (CAS 932-62-7), affording 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone in approximately 75% yield . This provides a quantitative benchmark for process chemists evaluating synthetic strategies. By comparison, the multi-component synthesis of N-methyl-3-acylpyrroles reported by Hosseini-Zare et al. (2010) achieves yields of 61–81% depending on the acyl chloride employed and reaction conditions, establishing a performance range of 61–81% for this compound class [1].

Synthetic Yield
Cross-study comparable
~75% via α-chlorination; class range 61–81%
Reported yield within upper half of class-level range
Benchmark for make‑vs‑buy evaluation
Synthetic yield Process chemistry α-Halogenation

Electrophilic Reactivity: Chloroacetyl vs. Bromoacetyl

The chloroacetyl group of the target compound provides a balance of adequate electrophilicity for S_N2 displacement by amines, thiols, and alkoxides while maintaining sufficient stability for handling and storage at room temperature. In contrast, the corresponding bromoacetyl analog would exhibit approximately 10–50× greater reactivity due to the superior leaving-group ability of bromide (pKₐ of HBr ≈ –9 vs. HCl ≈ –7), potentially leading to uncontrolled exotherms, premature hydrolysis, or off-target alkylation in complex reaction mixtures [1]. Conversely, the non-halogenated parent compound 3-acetyl-1-methylpyrrole (CAS 932-62-7) lacks the α-halogen entirely and thus cannot participate in nucleophilic displacement chemistry, representing a fundamentally different synthetic utility profile [2].

Electrophilic Reactivity
Class-level inference
Chloroacetyl moderate; bromoacetyl >> chloroacetyl; acetyl unreactive
Leaving-group balance supports controlled SN2 displacement
Based on halide pKa trends; protocol adaptation may be needed for bromo analogs
Leaving group ability Nucleophilic substitution SAR intermediate

Multi-Vendor Purity Specifications

Multiple independent vendors supply the compound at defined purity levels: Fluorochem offers 95+% purity (Product Code F718194) ; Synblock supplies at NLT 98% with supporting NMR, HPLC, and LC-MS documentation ; AKSci lists minimum purity specification of 95% . This multi-vendor availability with documented purity ranges spanning 95–98% provides procurement flexibility. In contrast, the 2-chloro regioisomer (CAS 23694-02-2) is less broadly stocked, and fewer vendors offer analytical documentation packages.

Commercial Purity
Data to verify
95–98% across multiple vendors; analytical documentation available
Supply chain resilience with documented quality
Verify latest certificate of analysis from supplier
Purity specification Quality control Vendor comparison

Application Scenarios


Medicinal Chemistry: Kinase and GPCR Ligand Libraries

The chloroacetyl group serves as an electrophilic handle for introducing amine, thiol, or alcohol nucleophiles at the 3-position of the N-methylpyrrole scaffold, generating diverse compound libraries for screening against kinase or GPCR targets [1]. The regiospecific 3-substitution pattern is essential for accessing structure-activity relationship (SAR) vectors that the 2-isomer cannot provide without a complete synthetic redesign.

Agrochemical Intermediate: Pesticide Synthesis

Pyrrole derivatives are well-established scaffolds in agrochemical discovery (e.g., fludioxonil analogs, chlorfenapyr). The 3-chloroacetyl-1-methylpyrrole building block enables rapid analog generation via nucleophilic displacement with amines or hydrazines at the α-carbon, yielding candidate molecules for fungicidal or insecticidal screening programs [2].

Process Chemistry: Defined Synthetic Route

For kilo-lab or pilot-plant scale-up, the documented synthesis of the target compound from 3-acetyl-1-methylpyrrole in ~75% yield provides a starting-point process mass intensity (PMI) baseline . Procurement of the pre-manufactured compound at 95–98% purity eliminates the need for in-house chlorination step optimization and associated safety assessments for handling chloroacetyl chloride or other chlorinating reagents.

Chemical Biology: Covalent Warhead for ABPP

The α-chloroketone functionality can act as a moderately reactive electrophilic warhead for covalent modification of cysteine or serine residues in target proteins. The pyrrole scaffold provides a compact, low-molecular-weight (157.60 g/mol) core that minimizes steric perturbation of the target, making it suitable for fragment-based covalent ligand discovery or ABPP probe design when linked to a reporter tag .

Application
Selection Property
Validation Focus
Kinase/GPCR ligand library synthesis
3-substituted N-methylpyrrole scaffold with electrophilic handle
Regioisomer-controlled SAR vectors; nucleophilic diversification
Agrochemical discovery screening
Pyrrole core suitable for fungicide/insecticide analog generation
Biological activity assays; field-persistence profiling
Scale-up process evaluation
Documented synthetic route with yield benchmark
Process mass intensity review; chlorination safety assessment
Fragment-based covalent probe design
Low-MW pyrrole core, α-chloroketone warhead
Target engagement selectivity; ABPP probe validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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